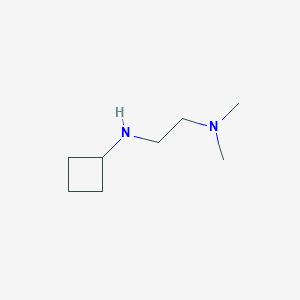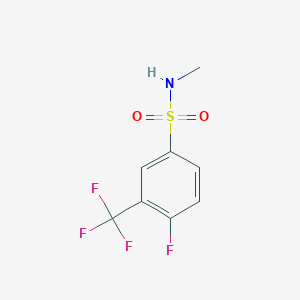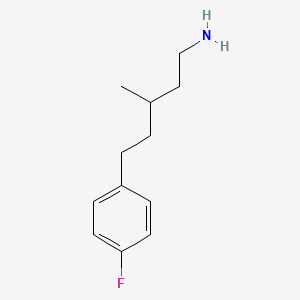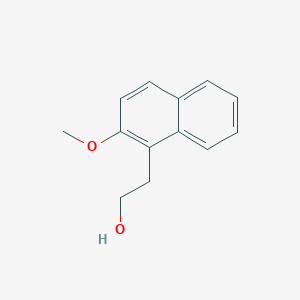
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine is an organic compound with the molecular formula C8H18N2. It is a diamine, meaning it contains two amine groups. This compound is characterized by the presence of a cyclobutyl group attached to one of the nitrogen atoms and two methyl groups attached to the other nitrogen atom. It is a colorless liquid with a fishy odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine typically involves the reaction of cyclobutylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclobutylamine Reaction: Cyclobutylamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate.
Dimethylamine Addition: Dimethylamine is then added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Raw Material Handling: Ensuring the purity and proper handling of cyclobutylamine, formaldehyde, and dimethylamine.
Reaction Control: Maintaining optimal temperature, pressure, and catalyst concentration.
Purification: Using distillation or other purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines and amides.
Aplicaciones Científicas De Investigación
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to act as a chelating agent, forming stable complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but lacks the cyclobutyl group.
N,N’-Dimethylethylenediamine: Contains two methyl groups attached to different nitrogen atoms.
N,N,N’,N’-Tetramethylethylenediamine: Contains four methyl groups attached to the nitrogen atoms.
Uniqueness
n1-Cyclobutyl-n2,n2-dimethylethane-1,2-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
N-cyclobutyl-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-6-9-8-4-3-5-8/h8-9H,3-7H2,1-2H3 |
Clave InChI |
ZGWMFMMYUUWMOD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)

![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/no-structure.png)

![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)

